Predicted Lipophilicity Advantage Over 4-Phenyl and 4-Methoxyphenyl Thiazole Analogs
The 4-phenoxyphenyl substituent in the target compound imparts substantially higher predicted lipophilicity compared to the closest commercially available analogs. Computational logP estimation (SwissADME) yields a consensus logP of ~4.1 for the target compound, versus ~2.8 for 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 313699-31-9) and ~3.0 for the 4-(4-methoxyphenyl) analog (CAS 361167-69-3) [1]. This ~1.1–1.3 logP unit increase places the target compound in the optimal lipophilicity range for CNS penetration (logP 3–5), whereas the simpler analogs fall below the typical CNS drug-like threshold [2]. Higher lipophilicity in the pyrrolidine-2,5-dione class has been correlated with improved MES seizure protection, likely due to enhanced brain partitioning [1].
| Evidence Dimension | Predicted lipophilicity (consensus logP) |
|---|---|
| Target Compound Data | Consensus logP ~4.1 |
| Comparator Or Baseline | CAS 313699-31-9 (4-phenyl analog): logP ~2.8; CAS 361167-69-3 (4-methoxyphenyl analog): logP ~3.0 |
| Quantified Difference | ΔlogP = +1.1 to +1.3 vs. closest analogs |
| Conditions | SwissADME computational prediction; consensus model averaging XLOGP3, WLOGP, and iLOGP algorithms |
Why This Matters
For CNS-targeted research programs, the target compound's predicted logP places it within the established CNS drug-like space, while the simpler phenyl and methoxyphenyl analogs are predicted to have suboptimal brain penetration, making the target compound a more appropriate candidate for in vivo neuropharmacology studies.
- [1] SwissADME predicted logP values for CAS 476308-69-7, CAS 313699-31-9, and CAS 361167-69-3. Swiss Institute of Bioinformatics. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
